5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole

Vue d'ensemble

Description

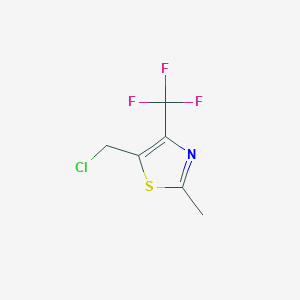

5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole (CAS: 1171310-98-7) is a halogenated thiazole derivative with a molecular formula of C₆H₄ClF₃NS and a molecular weight of 215.62 . Its structure features a chloromethyl group at position 5, a methyl group at position 2, and a trifluoromethyl group at position 4 of the thiazole ring. The compound is of interest in medicinal chemistry due to the trifluoromethyl group's ability to enhance metabolic stability and bioavailability . It is commercially available with a purity of 98% and is typically stored at room temperature .

Activité Biologique

5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various therapeutic contexts.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by its unique trifluoromethyl and chloromethyl substituents. The presence of these groups enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Formula: C6H4ClF3N2S

Molecular Weight: 210.62 g/mol

Synthesis Methods

The synthesis of this compound typically involves the chlorination of 2-methyl-4-(trifluoromethyl)thiazole using chloromethyl methyl ether or similar reagents under controlled conditions to ensure high yield and purity. The following table summarizes common synthetic routes:

| Step | Reagent | Condition | Yield |

|---|---|---|---|

| 1 | 2-Methyl-4-(trifluoromethyl)thiazole | Chlorination with SOCl2 | High |

| 2 | Chloromethyl methyl ether | Reflux | Moderate |

| 3 | Purification | Column chromatography | High |

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of various bacteria and fungi. The trifluoromethyl group is believed to enhance this activity by increasing the compound's ability to penetrate microbial membranes.

Anticancer Activity

Recent investigations have explored the potential anticancer properties of this compound. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines, particularly those associated with prostate cancer and leukemia. The mechanism appears to involve the inhibition of key signaling pathways involved in cell growth and survival.

"The incorporation of trifluoromethyl groups has been linked to enhanced potency against cancer cell lines due to improved binding affinity to target proteins" .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown promise as an inhibitor of Pim kinases, which are often overexpressed in certain cancers. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Studies

-

Prostate Cancer Inhibition:

A study conducted on prostate cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 < 10 µM). The compound induced apoptosis through activation of caspase pathways. -

Antimicrobial Efficacy:

In a series of tests against Gram-positive and Gram-negative bacteria, the compound displayed minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, demonstrating effective antimicrobial properties comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole?

A primary method involves alkaline hydrolysis of methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate. This reaction uses NaOH in ethanol/water (1:1 ratio) under reflux (358 K, 1.5 hours), followed by acidification with HCl to precipitate the product. Recrystallization from ethyl acetate yields pure crystals (85% yield) . Alternative routes include coupling reactions with chlorobenzyl derivatives under catalytic conditions, such as Bleaching Earth Clay in PEG-400 at 70–80°C .

Q. What spectroscopic methods are critical for structural validation of this compound?

Key techniques include:

- ¹H/¹³C NMR : Distinct signals for the chloromethyl group (δ ~4.5–5.0 ppm) and trifluoromethyl group (¹³C NMR: δ ~120–125 ppm, split due to CF₃ coupling) .

- FT-IR : Stretching vibrations for C-Cl (~650 cm⁻¹) and CF₃ (~1150–1250 cm⁻¹) .

- Elemental analysis : Matching experimental C, H, N values with theoretical calculations (e.g., 69.48% C, 5.55% H, 7.38% N observed vs. 69.15% C, 5.30% H, 7.12% N calculated) .

Q. How is purity assessed during synthesis?

Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization in solvents like ethyl acetate or dichloromethane removes impurities. Melting point consistency (e.g., 91–93°C for analogs) further confirms purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, PEG-400) improve solubility of intermediates .

- Catalyst tuning : Bleaching Earth Clay (pH 12.5) enhances coupling efficiency in heterocyclic systems .

- Temperature control : Maintaining 70–80°C prevents side reactions (e.g., trifluoromethyl group decomposition) .

- Workup refinement : Ice-water quenching minimizes hydrolysis of reactive intermediates like chloromethyl groups .

Q. What strategies address discrepancies in spectroscopic or elemental analysis data?

- NMR inconsistencies : Use deuterated solvents to avoid residual proton interference. For CF₃ groups, ¹⁹F NMR can resolve splitting ambiguities .

- Elemental analysis deviations : Dry samples under vacuum to remove moisture. Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

- Functional group modification : Replace the chloromethyl group with bromomethyl or azidomethyl via nucleophilic substitution (e.g., using NaBr or NaN₃) .

- Heterocyclic coupling : Attach triazole or thiadiazole moieties via click chemistry (Cu-catalyzed azide-alkyne cycloaddition) .

- Bioisosteric replacement : Substitute trifluoromethyl with difluoromethyl or pentafluorosulfanyl groups to modulate lipophilicity .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Exothermic reactions : Use jacketed reactors with controlled cooling during NaOH addition to prevent thermal degradation .

- Purification bottlenecks : Switch from recrystallization to column chromatography for large batches, using silica gel and hexane/ethyl acetate gradients .

- Safety protocols : Handle chloromethyl intermediates in fume hoods with personal protective equipment (PPE) due to toxicity risks .

Q. Data Contradiction and Analysis

Q. How should researchers interpret conflicting NMR data for similar thiazole derivatives?

- Example : Aromatic proton splitting patterns may vary due to substituent electronic effects. Compare with computed NMR spectra (DFT calculations) to assign signals accurately .

- Resolution : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in crowded regions (e.g., δ 7.0–8.0 ppm for aryl groups) .

Q. Why might elemental analysis results deviate from theoretical values, and how is this resolved?

- Common causes : Hygroscopic samples, incomplete combustion, or residual solvents.

- Solutions : Dry compounds at 60°C under vacuum for 24 hours. Perform combustion analysis in triplicate and average results .

Q. Methodological Best Practices

Q. What analytical workflows ensure robust characterization of novel derivatives?

Synthetic validation : Confirm reaction completion via TLC or HPLC .

Spectroscopic profiling : Acquire ¹H/¹³C NMR, FT-IR, and HRMS .

Crystallography : For unambiguous structure determination, grow single crystals and perform X-ray diffraction (as done for analogs in ).

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of thiazole derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Aromatic vs.

Physicochemical Properties

- Solubility: Limited data exist for the target compound, but analogs like 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole are soluble in organic solvents (e.g., DMF) .

- Stability : The chloromethyl group’s reactivity necessitates careful storage (room temperature recommended) .

- Melting Points : Simpler analogs (e.g., 4-(Chloromethyl)-2-phenyl-1,3-thiazole) melt at 49–50°C, suggesting higher crystallinity than bulkier derivatives .

Propriétés

IUPAC Name |

5-(chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF3NS/c1-3-11-5(6(8,9)10)4(2-7)12-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRDOOGTCFIIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.